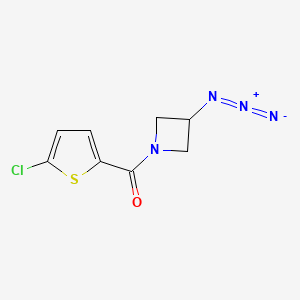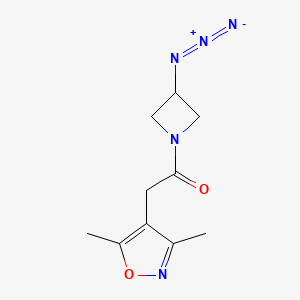![molecular formula C10H12ClN3O B1476278 5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 2097992-17-9](/img/structure/B1476278.png)
5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole
Vue d'ensemble
Description
5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole (5-Cl-PHFP) is a novel synthetic small molecule that has recently been developed as a potential therapeutic agent. It has been studied for its ability to modulate the activity of various ion channels, including calcium and potassium channels. 5-Cl-PHFP has also been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Applications De Recherche Scientifique
Cancer Research
The pyrazine compound has been identified as a potential cytotoxic agent, which means it could be used to kill or inhibit the growth of cancer cells. Studies have shown that similar pyrazine derivatives can be optimized for structure-based drug design, targeting specific pathways involved in cancer cell proliferation .
Drug Design and Synthesis
This compound’s structure allows for the creation of new drugs through the modification of its molecular framework. It serves as a building block in medicinal chemistry for the synthesis of molecules with desired biological activities .
Biological Activity Profiling
The compound can be used to study various biological activities, such as enzyme inhibition or receptor binding. This is crucial for understanding the compound’s role in biological systems and for the development of therapeutic agents .
Material Science
In material science, this compound could be explored for its properties when integrated into novel materials. Its stability and reactivity under different conditions can provide insights into its potential applications in material synthesis .
Chemical Synthesis
As a reactant, “5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole” can be involved in various chemical reactions to produce a wide range of products. Its reactivity can be harnessed for creating complex molecules .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material for calibrating instruments or validating methods. Its well-defined structure and properties make it suitable for such applications .
Propriétés
IUPAC Name |
5-(3-chloropyrazin-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-10(13-2-1-12-9)14-3-7-5-15-6-8(7)4-14/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVOETCIRKDIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















